1,10-Phenanthrolin-5-ol
Description
Significance of Substituted 1,10-Phenanthrolines in Coordination and Materials Science
Substituted 1,10-phenanthrolines are pivotal in coordination chemistry and materials science due to their tunable properties and strong coordination abilities. alfachemic.comresearchgate.net The introduction of different functional groups onto the phenanthroline core can significantly influence the properties of the resulting metal complexes. alfachemic.com For instance, the electronic nature of the substituent can modulate the redox potential and photophysical characteristics of the complex, while the steric bulk can control the coordination geometry and reactivity. bohrium.com
In materials science, these ligands are instrumental in constructing functional molecular assemblies and advanced materials. google.com Their complexes are explored for applications such as:
Luminescent Materials and Probes: The rigid and planar structure of phenanthrolines often leads to complexes with intense luminescence, making them suitable for use in optical information storage and as photoluminescence probes. alfachemic.comresearchgate.net
Catalysis: Complexes of phenanthroline derivatives with transition metals have shown catalytic activity in various organic reactions, including cycloaddition and cross-coupling reactions. labinsights.nl
Supramolecular Chemistry: The ability of phenanthroline ligands to direct the self-assembly of complex molecular architectures has been exploited in the synthesis of catenanes and rotaxanes. google.comresearchgate.net
Organic Electronics: Certain phenanthroline derivatives are used in organic light-emitting diodes (OLEDs) as charge-transporting or hole-blocking materials. researchgate.netresearchgate.net
The research into substituted 1,10-phenanthrolines continues to expand, driven by the quest for new materials with tailored properties for a wide range of technological applications.
Overview of 1,10-Phenanthrolin-5-ol within the Phenanthroline Framework
Within the extensive family of phenanthroline derivatives, this compound holds a unique position. The introduction of a hydroxyl (-OH) group at the 5-position of the phenanthroline ring system introduces a new dimension to its chemical behavior. This functional group can act as a proton donor or can be deprotonated to form a phenolate (B1203915), which can also coordinate to metal ions. This dual functionality allows for the formation of polynuclear complexes and can influence the solubility and electronic properties of its metal complexes.
The synthesis of this compound and its derivatives has been a subject of interest, with methods developed to introduce the hydroxyl group onto the phenanthroline core. evitachem.com The presence of the hydroxyl group can also serve as a handle for further functionalization, allowing for the attachment of other chemical moieties to create more complex and tailored ligands. The study of this compound and its coordination chemistry provides insights into the influence of substituent effects on the properties of phenanthroline-based systems and opens avenues for the design of novel functional materials.
Interactive Data Table: Properties of 1,10-Phenanthroline (B135089)
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₂ | wikipedia.org |
| Molar Mass | 180.21 g/mol | wikipedia.org |
| Appearance | Colorless crystals | wikipedia.org |
| Density | 1.31 g/cm³ | wikipedia.org |
| Melting Point | 118.56 °C (245.41 °F; 391.71 K) | wikipedia.org |
| Acidity (pKa of phenH+) | 4.84 | wikipedia.org |
Interactive Data Table: Applications of Substituted 1,10-Phenanthrolines
| Application Area | Description | References |
| Coordination Chemistry | Act as bidentate ligands forming stable complexes with various metal ions. | alfachemic.comwisdomlib.org |
| Materials Science | Building blocks for luminescent materials, catalysts, and supramolecular assemblies. | researchgate.netlabinsights.nlgoogle.com |
| Analytical Chemistry | Used as chelating agents in the determination of metal ions. | alfachemic.com |
| Organic Synthesis | Ligands for transition metal-catalyzed reactions. | labinsights.nlacs.org |
| Bioinorganic Chemistry | Their metal complexes can interact with DNA and exhibit biological activity. | chim.itresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
92695-51-7 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1,10-phenanthrolin-5-ol |
InChI |
InChI=1S/C12H8N2O/c15-10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7,15H |
InChI Key |
SNBOLBZXDXGTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,10 Phenanthrolin 5 Ol and Its Functionalized Analogues
Established Synthetic Routes to 1,10-Phenanthrolin-5-ol
The synthesis of this compound is not typically a direct process but rather a multi-step sequence starting from the parent heterocycle, 1,10-phenanthroline (B135089). This established pathway leverages classic aromatic chemistry to introduce the hydroxyl group at the C5 position.
The process generally begins with the nitration of 1,10-phenanthroline. This is achieved by treating the parent molecule with a mixture of concentrated nitric and sulfuric acids, which yields 5-nitro-1,10-phenanthroline (B1664666) as an intermediate. wikipedia.orgresearchgate.net Following nitration, the nitro group is reduced to an amine. A common method for this reduction involves using a reducing agent like hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This step produces 5-amino-1,10-phenanthroline. semanticscholar.orgnih.gov
The final step involves the conversion of the 5-amino group into a hydroxyl group. This is accomplished through a diazotization reaction, where the amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This unstable intermediate is then hydrolyzed by heating in an aqueous solution, which liberates nitrogen gas and results in the formation of the desired this compound.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nitration | HNO₃ / H₂SO₄, 160-170 °C | 5-Nitro-1,10-phenanthroline |
| 2 | Reduction | Hydrazine monohydrate, Pd/C, Ethanol | 5-Amino-1,10-phenanthroline |
| 3 | Diazotization & Hydrolysis | 1. NaNO₂ / H⁺2. H₂O, Heat | This compound |
Functionalization and Derivatization Strategies for this compound Derivatives
The 1,10-phenanthroline scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide range of functional groups to tune its electronic, steric, and coordination properties. researchgate.netnih.govbohrium.com
Introduction of Hydrophilic Functional Groups (Carboxylic, Sulfonic, Phosphonic, Hydroxyl)
To enhance properties such as water solubility, new coordination sites, or biological activity, various hydrophilic groups can be introduced onto the phenanthroline core.
Carboxylic Acids: Several methods exist for synthesizing 1,10-phenanthroline carboxylic acids. One approach is the oxidation of methyl groups at positions C2 and C9 of neocuproine (B1678164) using reagents like sodium chlorite (B76162). mdpi.com Another powerful technique is the palladium-catalyzed alkoxycarbonylation of bromophenanthroline derivatives. researchgate.net Additionally, the hydrolysis of corresponding ester or nitrile precursors can yield the desired carboxylic acid functionality. mdpi.com
Sulfonic Acids: The direct sulfonation of the phenanthroline ring can be employed to introduce sulfonic acid groups, significantly increasing the water solubility of the resulting ligand. acs.org
Phosphonic Acids: Phosphonate-substituted 1,10-phenanthrolines can be synthesized via the Hirao reaction, a palladium-catalyzed phosphonylation of halogenated phenanthrolines. mdpi.com A more recent, transition-metal-free approach utilizes visible light photoredox catalysis for the phosphonylation of bromo-substituted phenanthrolines. mdpi.com
Hydroxyl Groups: Beyond the C5 position, additional hydroxyl groups can be incorporated. For instance, 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione has been synthesized by heating o-phenylenediamine (B120857) with diethylmalonate in the presence of polyphosphoric acid. zenodo.org
| Functional Group | Synthetic Method | Key Reagents |
| Carboxylic Acid | Oxidation of methyl groups | Sodium chlorite (NaClO₂) |
| Pd-catalyzed alkoxycarbonylation | CO, Alcohol, Pd catalyst | |
| Sulfonic Acid | Direct Sulfonation | Sulfonating agent |
| Phosphonic Acid | Hirao Reaction | Dialkyl phosphite, Pd catalyst |
| Photoredox Catalysis | Triethyl phosphite, Eosin Y, Blue light | |
| Hydroxyl | Condensation | o-phenylenediamine, Diethylmalonate |
Synthesis of Vinyl and Styryl Analogues with Phenol (B47542) Functionalities
Vinyl and styryl groups can be introduced onto the phenanthroline framework, often to create extended π-conjugated systems for applications in materials science and photochemistry. The Perkin condensation is a notable method for this transformation. mdpi.com This reaction allows for the selective conversion of methyl groups, typically at the C2 and C9 positions, into vinyl or styryl products. researchgate.net By reacting a methyl-substituted phenanthroline with an appropriate aromatic aldehyde containing a phenol function, styryl analogues bearing hydroxyl groups can be synthesized, combining the properties of both moieties in a single molecule. researchgate.netresearchgate.net
Formation of Diazene (B1210634) and Other Nitrogen-Containing Derivatives
Nitrogen-containing functional groups are pivotal in modifying the electronic properties and coordination chemistry of phenanthroline derivatives.
A prominent example is the synthesis of (E)-6,6′-(diazene-1,2-diyl)bis(this compound). nih.govnih.gov This highly conjugated bis-phenanthroline molecule is formed in the reaction between 1,10-phenanthroline-5,6-dione (B1662461) and isonicotinic acid hydrazide. nih.govresearchgate.net The resulting diazene bridge links two this compound units, creating a "superconjugated" ligand with dual N,N'-chelating sites at opposite ends of the molecule. nih.gov
Other nitrogen functionalities can also be introduced. As mentioned, 5-amino-1,10-phenanthroline is a key synthetic intermediate. researchgate.net Furthermore, direct C-H functionalization methods, such as Minisci-type reactions, can be used to install amide groups (dicarbamoylation) onto the phenanthroline ring system. acs.orgacs.org N-oxidation of the ring nitrogens using oxidants like peroxomonosulfate is another strategy to produce 1,10-phenanthroline-mono-N-oxides, which alters the electronic character of the ligand. mdpi.comnih.gov
Derivatization via 1,10-Phenanthroline-5,6-dione Precursors
1,10-Phenanthroline-5,6-dione (phendione) is a highly versatile precursor for a multitude of phenanthroline derivatives. It is synthesized by the oxidation of 1,10-phenanthroline using a strong oxidizing mixture, such as nitric and sulfuric acids. wikipedia.orgsemanticscholar.org The two adjacent carbonyl groups of phendione are reactive sites for various condensation and addition reactions.
Diazene Formation: As detailed previously, phendione reacts with isonicotinic acid hydrazide to form a diazene-bridged dimer of this compound. nih.gov
Quinoxaline Synthesis: Phendione readily undergoes condensation reactions with diamines to form extended, fused heterocyclic systems known as quinoxalines. For example, reaction with o-phenylenediamine yields dipyrido[3,2-a:2',3'-c]phenazine. wikipedia.orgsemanticscholar.org
Reactions with Diazomethane (B1218177): The reactivity of phendione towards diazomethane is solvent-dependent. In aprotic solvents, it forms 5,6-methylenedioxy-1,10-phenanthroline, whereas in protic solvents, nucleophilic attack leads to dioxirane (B86890) products. researchgate.net
The reactivity of phendione makes it a central hub for accessing complex phenanthroline-based architectures. rsc.org
| Reactant | Product Class | Example Product |
| Isonicotinic acid hydrazide | Diazene | (E)-6,6′-(diazene-1,2-diyl)bis(this compound) |
| o-Phenylenediamine | Quinoxaline | Dipyrido[3,2-a:2',3'-c]phenazine |
| Diazomethane (aprotic solvent) | Methylene acetal | 5,6-Methylenedioxy-1,10-phenanthroline |
| Diazomethane (protic solvent) | Dioxirane | Dispiro[5,6-dihydro-1,10-phenanthroline-5,6-dioxirane] |
Photoredox Catalysis in Phenanthroline Functionalization
Modern synthetic methods, particularly visible-light photoredox catalysis, offer mild and efficient pathways for functionalizing the phenanthroline core. uiowa.edu This approach avoids the harsh conditions and transition metal catalysts that can be problematic due to the strong chelating nature of phenanthroline itself. mdpi.com
A key application is the phosphonylation of bromo-substituted 1,10-phenanthrolines. mdpi.com This reaction can be performed under mild conditions using an organic photocatalyst like Eosin Y, irradiated with blue light. researchgate.net The process is transition-metal-free and proceeds via a radical mechanism, affording phosphonate-substituted phenanthrolines in moderate yields. mdpi.com The rate and selectivity of the reaction are influenced by the position of the bromine atom and other substituents on the phenanthroline ring, highlighting the tunability of this synthetic strategy. mdpi.com
Multi-Component Synthetic Approaches for Phenanthroline Systems
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product that contains the essential parts of all the initial reactants, represent a highly efficient and atom-economical approach to complex molecules. In the realm of heterocyclic chemistry, MCRs have emerged as powerful tools for the construction of diverse molecular scaffolds, including the 1,10-phenanthroline framework. These one-pot strategies offer significant advantages over traditional multi-step syntheses, such as reduced reaction times, simplified purification procedures, and decreased solvent and reagent consumption.
A noteworthy example of a multi-component approach to functionalized phenanthroline systems is the one-pot, three-component condensation for the synthesis of 2-phenylimidazo[4,5-f] scholarsresearchlibrary.comgoogle.comphenanthroline derivatives. scholarsresearchlibrary.com This method utilizes 1,10-phenanthroline-5,6-dione as a key precursor, which is condensed with an aldehyde and ammonium (B1175870) acetate (B1210297) in the presence of a catalytic amount of iodine under solvent-free conditions. scholarsresearchlibrary.com The reaction proceeds by grinding the components together at room temperature, offering a green and efficient route to these complex heterocyclic systems. scholarsresearchlibrary.com The versatility of this reaction is demonstrated by the range of aldehydes that can be employed, leading to a library of substituted imidazo-phenanthrolines with varying electronic and steric properties.
The reaction mechanism is proposed to involve the initial formation of an imine intermediate from the aldehyde and ammonium acetate. scholarsresearchlibrary.com Concurrently, the catalyst, molecular iodine, activates the carbonyl groups of 1,10-phenanthroline-5,6-dione, facilitating its condensation with the in situ-generated imine. scholarsresearchlibrary.com Subsequent cyclization and dehydration steps lead to the final imidazo-fused phenanthroline product. scholarsresearchlibrary.com This domino four-component reaction showcases the power of MCRs in rapidly building molecular complexity from simple starting materials. rsc.org
Detailed research findings for this three-component synthesis are summarized in the interactive data table below, highlighting the substrate scope with respect to the aldehyde component and the corresponding product yields.
Interactive Data Table: Three-Component Synthesis of 2-Substituted-imidazo[4,5-f] scholarsresearchlibrary.comgoogle.comphenanthrolines
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 2-Phenylimidazo[4,5-f] scholarsresearchlibrary.comgoogle.comphenanthroline | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)imidazo[4,5-f] scholarsresearchlibrary.comgoogle.comphenanthroline | 20 | 92 |
| 3 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)imidazo[4,5-f] scholarsresearchlibrary.comgoogle.comphenanthroline | 15 | 94 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)imidazo[4,5-f] scholarsresearchlibrary.comgoogle.comphenanthroline | 25 | 90 |
| 5 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)imidazo[4,5-f] scholarsresearchlibrary.comgoogle.comphenanthroline | 30 | 88 |
| 6 | Cinnamaldehyde | 2-Styrylimidazo[4,5-f] scholarsresearchlibrary.comgoogle.comphenanthroline | 20 | 91 |
Reaction Conditions: 1,10-phenanthroline-5,6-dione (1 mmol), aldehyde (1 mmol), ammonium acetate (2.5 mmol), and iodine (10 mol%) were ground together at room temperature. scholarsresearchlibrary.com
Another versatile multi-component strategy for accessing substituted 1,10-phenanthrolines is the Friedländer annulation. nih.gov This reaction can be performed in a one-step process involving the base-catalyzed condensation of 8-amino-7-quinolinecarbaldehyde with a variety of ketones. nih.gov This approach has been successfully employed to synthesize a range of chiral alkyl-substituted 1,10-phenanthrolines, demonstrating its utility in generating structurally diverse phenanthroline derivatives. nih.gov
Furthermore, microwave-assisted multi-component reactions have been developed for the synthesis of other complex phenanthroline-based systems. For instance, a four-component reaction between 1,10-phenanthroline, aromatic aldehydes, malononitrile, and isocyanides under microwave irradiation provides a rapid and efficient route to pyrrolo scholarsresearchlibrary.comgoogle.comphenanthrolines in excellent yields. nih.gov
While a direct multi-component synthesis of this compound has not been extensively reported, the synthesis of 5-amino-1,10-phenanthroline is a crucial step towards this target, as the amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. The synthesis of 5-amino-1,10-phenanthroline can be achieved from 5-nitro-1,10-phenanthroline through reduction. uctm.edu The development of a multi-component reaction that directly yields 5-amino-1,10-phenanthroline or this compound remains a significant area for future research.
The exploration of multi-component reactions for the synthesis of 1,10-phenanthroline derivatives continues to be an active field of investigation, with the potential to provide novel and efficient pathways to a wide array of functionalized phenanthroline ligands for various applications.
Coordination Chemistry of 1,10 Phenanthrolin 5 Ol Metal Complexes
Ligand Design Principles and Chelation Properties of 1,10-Phenanthrolin-5-ol
1,10-Phenanthroline (B135089) (phen) is a classic bidentate N-donor ligand known for its rigid, planar structure and electron-poor heteroaromatic system, which make it an excellent chelator for a wide range of metal ions. tandfonline.commagtech.com.cn The introduction of a hydroxyl (-OH) group at the 5-position to create this compound modifies the electronic properties and introduces a new potential coordination site. This functionalization can influence the resulting complex's stability, solubility, and electronic and photophysical properties. rsc.org
The design of ligands based on the 1,10-phenanthroline framework allows for systematic tuning of these properties. For instance, the hydroxyl group in this compound can be deprotonated, allowing it to act as a bidentate or even a bridging ligand, coordinating through both a nitrogen atom and the phenolate (B1203915) oxygen. The specific chelation behavior—whether it binds as a neutral ligand or as an anion—depends on the reaction conditions, such as pH, and the nature of the metal ion.
The dual N,N'-chelating moiety of the phenanthroline core, combined with the potential for O-coordination from the hydroxyl group, allows for the formation of diverse and stable metal complexes. nih.gov This versatility is a key principle in the design of new functional coordination compounds.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and elemental analysis.
Transition metals readily form complexes with 1,10-phenanthroline and its derivatives. magtech.com.cnwikipedia.org For instance, the related ligand 1,10-phenanthroline-5,6-dione (B1662461), which can be synthesized from 1,10-phenanthroline, forms complexes with copper and iron. researchgate.netwikipedia.org These complexes have been investigated for applications such as dye-sensitized solar cells. researchgate.net A study on such complexes showed that a copper-based dye exhibited a 2.80% conversion efficiency, which was increased to 3.70% when used in a cocktail with an iron complex. researchgate.net
The synthesis of transition metal complexes with substituted phenanthroline ligands, such as 5-amino-1,10-phenanthroline, has been reported for a range of metals including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II), and Os(II). rsc.org These studies provide insight into how functional groups at the 5-position influence the properties and reactivity of the resulting complexes. In these cases, the metal ions are coordinated by the two nitrogen atoms of the phenanthroline ring. rsc.org
Research on heteroligand transition metal complexes often pairs a phenanthroline-type ligand with another ligand to achieve specific geometries and properties. For example, complexes of the general formula [M(HL)(phen)₂]ClO₄ and [M(HL)(phen)(ClO₄)] have been synthesized with various transition metals, where HL is a primary ligand and phenanthroline acts as a co-ligand. bohrium.com In these structures, the phenanthroline coordinates through its two nitrogen atoms, contributing to distorted octahedral or square-pyramidal geometries. bohrium.com
| Complex | Metal Ion | Primary Ligand | Co-ligand | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| [Cu(phen-diol)(H₂O)₂] | Cu(II) | 1,10-phenanthroline-5,6-diol (B8613696) | Water | Not specified | researchgate.net |
| [Fe(phen-diol)(H₂O)₂] | Fe(III) | 1,10-phenanthroline-5,6-diol | Water | Not specified | researchgate.net |
| [M(aphen)₃]²⁺ | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Os(II) | 5-amino-1,10-phenanthroline | - | Octahedral (implied) | rsc.org |
| [M(HL)(phen)₂]ClO₄ | Mn(II), Ni(II) | 2-[(E)-(hydroxyimino)methyl]-4-[(E)-phenyldiazenyl]phenol | 1,10-phenanthroline | Distorted Octahedral | bohrium.com |
| [M(HL)(phen)(ClO₄)] | Ni(II), Cu(II), Zn(II) | 2-[(E)-(hydroxyimino)methyl]-4-[(E)-phenyldiazenyl]phenol | 1,10-phenanthroline | Distorted Square-Pyramidal | bohrium.com |
Lanthanide ions also form coordination complexes with 1,10-phenanthroline and its derivatives, often exhibiting interesting luminescence properties. pensoft.net While direct studies on this compound with lanthanides are less common, research on related systems provides valuable insights. For example, neodymium(III) complexes have been synthesized with ligands derived from N-trichloracetylamidophosphate and 1,10-phenanthroline. researchgate.net In the complex [Nd(L1)₃phen], the phenanthroline molecule coordinates to the neodymium atom in a bidentate fashion through its nitrogen atoms. researchgate.net
Dimeric lanthanum(III) complexes with 1,10-phenanthroline have also been reported and studied for their biological activity. pensoft.net The coordination chemistry of lanthanides with phenanthroline-type ligands is a rich area of research, driven by the potential for creating luminescent materials and probes. acs.org
In coordination chemistry, complexes are classified as homoleptic if all ligands attached to the central metal ion are identical, and heteroleptic if they contain more than one type of ligand. unacademy.com
Homoleptic Complexes: A classic example is [Fe(phen)₃]²⁺, where three identical 1,10-phenanthroline ligands coordinate to an iron(II) ion. wikipedia.org Such complexes are common for many transition metals. wikipedia.org
Supramolecular Assembly in this compound Coordination Compounds
The planar, aromatic nature of the 1,10-phenanthroline ligand system is highly conducive to the formation of ordered, non-covalent structures known as supramolecular assemblies. These assemblies are stabilized by a variety of weak interactions.
A key driving force in the self-assembly of phenanthroline-containing complexes is the π-π stacking interaction between the aromatic ring systems of the ligands. tandfonline.com These interactions are common in the crystal structures of such complexes, leading to the formation of one-, two-, or three-dimensional networks.
Hydrogen Bonding Networks in Crystalline Architectures
The presence of the hydroxyl (-OH) group at the 5-position of the 1,10-phenanthroline ligand introduces a powerful functional group capable of forming significant hydrogen bonds. In the crystalline solid state of its metal complexes, this hydroxyl group acts as both a hydrogen bond donor and acceptor, playing a crucial role in the assembly of intricate supramolecular architectures. These non-covalent interactions are fundamental in dictating the crystal packing, stability, and ultimately the material's properties.
The hydroxyl group can engage in various hydrogen bonding motifs, including intramolecular bonds with adjacent ligands or anions and, more extensively, intermolecular bonds that link individual complex units. These intermolecular interactions can generate one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. The specific architecture is influenced by factors such as the choice of metal ion, the presence of co-ligands, counter-ions, and solvent molecules of crystallization.
A notable example can be inferred from the closely related complex involving ruthenium and 5,6-dihydroxy-1,10-phenanthroline ligands. In the structure of [Ru(5,6-dihydroxy-1,10-phenanthroline)2(5-oxido-6-hydroxy-1,10-phenanthroline)]+, the deprotonated oxido group and the remaining hydroxyl groups are extensively involved in creating a layered hydrogen-bond network. rsc.org The O-H···O and O-H···N interactions are the primary forces that direct the self-assembly of the complex cations, demonstrating the profound impact of hydroxyl functionalization on crystal engineering. Similarly, complexes involving the parent 1,10-phenanthroline ligand often exhibit extensive hydrogen bonding networks, typically involving coordinated water molecules or counter-anions that link the cationic complexes. mdpi.commdpi.com For instance, in Ni(1,10-phenanthroline)2(H2O)22, a remarkably complicated 3D hydrogen bonding supramolecular assembly is formed through O-H···O and C-H···O interactions involving the coordinated water and nitrate (B79036) anions. mdpi.com
The hydroxyl group of this compound provides a direct and predictable site for such interactions, leading to robust supramolecular synthons that guide the formation of extended crystalline lattices. The interplay between the coordination bonds to the metal center and these directional hydrogen bonds allows for a high degree of control over the final solid-state structure.
| Complex Type / Example | Donor (D) | Acceptor (A) | Interaction Type | Role in Crystal Architecture | Reference |
|---|---|---|---|---|---|
| Complexes with Hydroxylated Phen Ligands | O-H (phen-OH) | O (phen-OH, anion, solvent) | O-H···O | Formation of 1D chains, 2D layers, and 3D networks. | rsc.org |
| Complexes with Hydroxylated Phen Ligands | O-H (phen-OH) | N (phen) | O-H···N | Inter-complex linkage, stabilization of packing. | researchgate.net |
| Aqua-Phenanthroline Complexes | O-H (H₂O) | O (anion) | O-H···O | Connects complex cations via bridging anions/water molecules. | mdpi.com |
| General Phenanthroline Complexes | C-H (phen) | O (anion) | C-H···O | Contributes to the overall stability of the 3D supramolecular framework. | mdpi.comub.edu |
Metal-Organic Frameworks (MOFs) Incorporating Phenanthrolin-5-ol Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of functionalized ligands is a key strategy in the design of MOFs with tailored properties. 1,10-phenanthroline and its derivatives are excellent candidates for constructing MOFs due to their rigid structure and strong coordination to metal centers. chemicalbook.comacs.org
While the direct incorporation of this compound as a primary building block in MOF synthesis is not extensively documented in dedicated studies, its potential is significant. The bifunctional nature of the ligand—a chelating N,N'-donor site and a reactive -OH group—offers several pathways for MOF construction.
Pillar Ligand Strategy: In this approach, this compound can act as a "pillar" ligand that coordinates to metal ions, forming part of the framework's structure. The hydroxyl group can then serve as a site for further interactions, such as hydrogen bonding within the pores of the MOF, which can influence guest molecule adsorption.
Mixed-Ligand Systems: this compound can be used as an ancillary or secondary ligand in conjunction with polytopic carboxylates, which are common primary linkers in MOF synthesis. acs.orgresearchgate.net In such systems, the phenanthroline moiety saturates some coordination sites on the metal center, while the carboxylate ligands bridge metal centers to build the extended framework. The hydroxyl group on the phenanthroline would project into the MOF channels, providing a chemically active site. For example, MOFs have been successfully synthesized using 1,10-phenanthroline alongside linkers like 5-hydroxyisophthalic acid or various dicarboxylic acids. acs.orgresearchgate.net
Post-Synthetic Modification (PSM): The hydroxyl group is a versatile functional handle for post-synthetic modification. A MOF could be constructed using this compound, and the -OH groups lining the pores could then be chemically modified to introduce new functionalities, such as catalytic sites or specific recognition motifs.
The general strategy often involves hydrothermal or solvothermal synthesis, where the metal salt and the ligand(s) are reacted in a suitable solvent at elevated temperatures. acs.orgresearchgate.net The rigidity of the phenanthroline backbone combined with the hydrogen-bonding capability of the hydroxyl group makes this compound a promising, albeit currently under-explored, ligand for creating functional MOFs for applications in catalysis, sensing, and gas separation. chemicalbook.comnih.gov
| MOF System / Name | Metal Center(s) | Phenanthroline Ligand | Co-Ligand(s) | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Zn-based MOFs | Zn(II) | 1,10-Phenanthroline | Benzene-1,4-dicarboxylic acid (BDC) | 1D zigzag chain structure. | acs.org |
| Ln-MOFs | Eu(III), Tb(III), etc. | 1,10-Phenanthroline | Thiobis(4-methylene-benzoic acid) | Phenanthroline-decorated 3D framework. | ekb.eg |
| Mixed-metal MOFs | Fe(III), Co(II), Ni(II) | 1,10-Phenanthroline | 3,3′,4,4′-Biphenyltetracarboxylic acid | 3D frameworks linked by hydrogen bonding and electrostatic interactions. | researchgate.net |
| Pb(II) Coordination Polymer | Pb(II) | 1-(1H-imidazo[4,5-f] chemicalbook.comCurrent time information in Bangalore, IN.phenanthrolin-2-yl)naphthalen-2-ol | 5-Hydroxyisophthalic acid | 3D supramolecular structure via H-bonding and π-π interactions. | researchgate.net |
Spectroscopic and Electrochemical Characterization of 1,10 Phenanthrolin 5 Ol and Its Complexes
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1,10-phenanthroline (B135089) derivatives and their complexes in solution.
¹H NMR: The ¹H NMR spectrum of free 1,10-phenanthroline displays a characteristic set of peaks in the aromatic region, typically between 7.70 and 9.50 ppm, corresponding to the protons on the phenanthroline ring system. researchgate.net For substituted derivatives like 5-nitro-1,10-phenanthroline-1-N-oxide, the proton signals are shifted, with peaks observed at 7.54, 7.77, 7.84, 8.45, 8.78, 8.82, and 9.33 ppm. mdpi.com Similarly, 5-chloro-1,10-phenanthroline-1-N-oxide shows signals at 7.42, 7.60, 7.72, 7.82, 8.66, and 9.29 ppm. mdpi.com The introduction of a methyl group in 5-methyl-1,10-phenanthroline-1-N-oxide results in a singlet at 2.48 ppm for the methyl protons and aromatic signals at 7.55, 7.83, 8.08, 8.18, 8.61, 8.68, and 8.95 ppm. mdpi.com Upon coordination to a metal center, a general downfield shift of the phenanthroline proton signals is observed, which is indicative of the nitrogen atoms coordinating to the metal ion. researchgate.net For instance, in a magnesium complex, the peaks for the phenanthroline ring protons are clearly distinguishable from those of the free ligand. researchgate.net The loss of symmetry upon quaternization of the 1,10-phenanthroline molecule leads to eight distinct peaks in the aromatic region, confirming the formation of a monoquaternary salt. tandfonline.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. For 5-nitro-1,10-phenanthroline-1-N-oxide, carbon signals appear at 119.5, 123.2, 123.3, 123.5, 124.6, 129.3, 130.7, 138.3, 142.0, 142.7, 144.9, and 149.8 ppm. mdpi.com The spectrum of 5-chloro-1,10-phenanthroline-1-N-oxide shows resonances at 122.5, 122.6, 124.7, 125.7, 131.3, 131.6, 132.0, 136.3, 140.1, 142.0, and 149.3 ppm. mdpi.com In 5-methyl-1,10-phenanthroline-1-N-oxide, the methyl carbon appears at 17.7 ppm, while the aromatic carbons resonate at 124.2, 124.4, 125.8, 126.8, 128.2, 128.5, 131.6, 131.7, 135.4, 138.5, 141.2, and 141.5 ppm. mdpi.com
2D NMR: Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, are employed to establish connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra, especially for complex structures and metal complexes.
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |
|---|---|---|---|
| 5-nitro-1,10-phenanthroline-1-N-oxide | 7.54, 7.77, 7.84, 8.45, 8.78, 8.82, 9.33 (CDCl₃) | 119.5, 123.2, 123.3, 123.5, 124.6, 129.3, 130.7, 138.3, 142.0, 142.7, 144.9, 149.8 (CDCl₃) | mdpi.com |
| 5-chloro-1,10-phenanthroline-1-N-oxide | 7.42, 7.60, 7.72, 7.82, 8.66, 9.29 (CDCl₃) | 122.5, 122.6, 124.7, 125.7, 131.3, 131.6, 132.0, 136.3, 140.1, 142.0, 149.3 (CDCl₃) | mdpi.com |
| 5-methyl-1,10-phenanthroline-1-N-oxide | 2.48 (CH₃), 7.55, 7.83, 8.08, 8.18, 8.61, 8.68, 8.95 (D₂O) | 17.7 (CH₃), 124.2, 124.4, 125.8, 126.8, 128.2, 128.5, 131.6, 131.7, 135.4, 138.5, 141.2, 141.5 (D₂O) | mdpi.com |
| 6-morpholino-5,6-dihydro-1,10-phenanthrolin-5-ol | 8.62, 8.60, 7.97, 7.91, 7.44, 7.41, 4.99, 3.84, 3.17, 2.69, 2.66 ((CD₃)₂SO) | 149.9, 148.5, 147.1, 146.4, 143.2, 135.6, 132.5, 128.8, 125.1, 123.6, 123.0, 113.0, 66.4, 53.1 ((CD₃)₂SO) | cardiff.ac.uk |
FT-IR spectroscopy is instrumental in identifying the functional groups and probing the coordination environment of 1,10-phenanthrolin-5-ol and its complexes. The infrared spectrum of 1,10-phenanthroline and its derivatives exhibits characteristic bands corresponding to C=C, C=N, and C-H vibrations. researchgate.netrsc.org
In the free 1,10-phenanthroline ligand, strong bands are typically observed in the 1400–1650 cm⁻¹ region, which are attributed to C=C and C=N stretching vibrations. rsc.orgumich.edu For instance, pristine 1,10-phenanthroline shows characteristic stretching bands at 1635 cm⁻¹ (C=C) and 1584 cm⁻¹ (C=N). researchgate.net Another report identifies these vibrations around 1608-1637 cm⁻¹ and 1582-1592 cm⁻¹, respectively. rsc.org The C-H out-of-plane bending vibrations appear in the 700–900 cm⁻¹ region. umich.edu
Upon complexation with a metal ion, shifts in these vibrational frequencies provide evidence of coordination. The coordination of the nitrogen atoms of the phenanthroline ring to a metal center typically results in a shift of the C=N and C=C stretching bands. rsc.org For example, in a Co(II) complex, these bands shifted to 1621 cm⁻¹ and 1518 cm⁻¹, respectively, indicating coordination. researchgate.net The appearance of new, weak bands in the low-frequency region (e.g., 452-531 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibration, further confirming the formation of the complex. rsc.orgtandfonline.com
The FT-IR spectrum of 6-morpholino-5,6-dihydro-1,10-phenanthrolin-5-ol shows characteristic bands at 3424 cm⁻¹ (O-H stretch), 2955 and 2853 cm⁻¹ (C-H stretch), and 1607, 1589, and 1564 cm⁻¹ (aromatic C=C and C=N stretches). cardiff.ac.uk
| Compound | ν(O-H) | ν(C=N) / ν(C=C) | ν(M-N) | Reference |
|---|---|---|---|---|
| 1,10-Phenanthroline | - | 1584 / 1635 | - | researchgate.net |
| [Co(Phen)₂(H₂O)₂]Cl₂·H₂O | 3410 (broad) | 1518 / 1621 | - | researchgate.net |
| Ru(II) Phenanthroline Complexes | - | 1548-1626 / 1567-1599 | 452-531 | rsc.org |
| 6-morpholino-5,6-dihydro-1,10-phenanthrolin-5-ol | 3424 | 1607, 1589, 1564 | - | cardiff.ac.uk |
UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound and its metal complexes. The free 1,10-phenanthroline ligand exhibits intense absorption bands in the ultraviolet region, which are assigned to π→π* transitions within the aromatic system. researchgate.net For example, 1,10-phenanthroline has an absorbance peak at 232 nm. aatbio.com
Upon coordination to a metal ion, the UV-Vis spectrum can change significantly. In addition to the ligand-centered transitions, new bands may appear in the visible region, which are often attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions. researchgate.net For instance, Ru(II) complexes of 1,10-phenanthroline derivatives show intense ligand-centered bands and MLCT bands. cardiff.ac.uk The electronic spectra of metal complexes of 1,10-phenanthroline have been studied in various solvents, and the positions of the absorption bands can be influenced by the solvent polarity. uobaghdad.edu.iq
The UV-Vis spectrum of 6-morpholino-5,6-dihydro-1,10-phenanthrolin-5-ol in acetonitrile (B52724) shows absorption maxima at 201, 228, 278, and 321 nm. cardiff.ac.uk A related compound, (E)-6,6'-(diazene-1,2-diyl)bis-(this compound), exhibits significant solvatochromism, with a broad band at 543 nm in chloroform (B151607) that shifts to 643 nm and 600 nm in ethanol. tudublin.ie
| Compound | λmax (nm) (Solvent) | Reference |
|---|---|---|
| 1,10-Phenanthroline | 232 | aatbio.com |
| 6-morpholino-5,6-dihydro-1,10-phenanthrolin-5-ol | 201, 228, 278, 321 (Acetonitrile) | cardiff.ac.uk |
| (E)-6,6'-(diazene-1,2-diyl)bis-(this compound) | 543 (Chloroform), 643, 600 (Ethanol) | tudublin.ie |
| [Cu(I)(2,9-dmp)(phen-dione)]PF₆ | 405 (MLCT) | researchgate.net |
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of this compound and its complexes.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly useful for analyzing charged species, such as metal complexes and quaternized phenanthroline derivatives. tandfonline.comnih.gov The mass spectra of Ru(II) complexes of various phenanthroline ligands have been reported, confirming their proposed formulas. rsc.org For example, the ESI-MS spectrum of N-(1,10-phenanthrolin-5-ylmethyl)ethane-1,2-diamine showed a molecular ion peak at m/z 252.12. orientjchem.org ESI-MS studies have also been used to investigate the formation of solvent clusters around phenanthroline-based complexes in different solvents. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another soft ionization technique suitable for analyzing large, non-volatile molecules like metal complexes. It has been used to characterize novel heteroligand transition metal complexes containing 1,10-phenanthroline. bohrium.com
The high-resolution mass spectrum (HRMS) of 6-morpholino-5,6-dihydro-1,10-phenanthrolin-5-ol showed an [M+H]⁺ peak at m/z 283.1560, consistent with the calculated mass. cardiff.ac.uk
| Compound | Technique | m/z (Observed) | Fragment | Reference |
|---|---|---|---|---|
| N-(1,10-phenanthrolin-5-ylmethyl)ethane-1,2-diamine | EI-MS | 252.12 | [M]⁺ | orientjchem.org |
| 6-morpholino-5,6-dihydro-1,10-phenanthrolin-5-ol | HRMS (ES+) | 283.1560 | [M+H]⁺ | cardiff.ac.uk |
| 5-chloro-1,10-phenanthroline-1-N-oxide | ESI-MS | 231.0325 | [M+H]⁺ | mdpi.com |
| 5-nitro-1,10-phenanthroline-1-N-oxide | ESI-MS | 242.0560 | [M+H]⁺ | mdpi.com |
X-ray diffraction provides definitive information about the three-dimensional structure of crystalline materials, including bond lengths, bond angles, and packing arrangements.
Single Crystal X-ray Diffraction: This technique has been used to determine the precise molecular structure of several 1,10-phenanthroline derivatives and their metal complexes. researchgate.netiucr.org The crystal structure of (E)-6,6'-(diazene-1,2-diyl)bis-(this compound) revealed a planar molecule with specific hydrogen bonding and π-π stacking interactions. iucr.orgmaynoothuniversity.ie The structure of a tungsten complex, (1,10-phen-H)[WOF₅], showed an ordered arrangement of the anion and cation, with hydrogen bonding playing a key role in the crystal packing. iucr.org
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to obtain structural information. It has been employed to characterize organometallic polymers of ruthenium with 1,10-phenanthroline, revealing a pseudohexagonal packing of the polymeric chains. acs.org The crystal structure of cis-[Co(phendione)₂Cl₂] was also determined using PXRD, providing details on the coordination geometry around the cobalt center. cambridge.orgresearchgate.net
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| (E)-6,6'-(Diazene-1,2-diyl)bis-(this compound)·2CHCl₃ | - | - | Molecule lies on a center of symmetry; essentially planar. | iucr.org |
| cis-[Co(phendione)₂Cl₂] | - | Fdd2 | Distorted octahedral geometry around Co; Co-N distances of 2.09 and 2.16 Å. | cambridge.org |
| (1,10-phen-H)[WOF₅] | - | - | Ordered [WOF₅]⁻ anion; N-H···F hydrogen bonding. | iucr.org |
| Tris(phenanthroline) nickel(II) Trifluoroacetate | Monoclinic | P21/M | a = 12.8182 Å, b = 30.8076 Å, c = 16.7725 Å, β = 88.7349° | thaiscience.info |
The photophysical properties of this compound and its complexes are of significant interest due to their potential applications in sensing, imaging, and light-emitting devices.
Fluorescence and Phosphorescence: Many 1,10-phenanthroline derivatives and their metal complexes exhibit luminescence. The free ligands typically show fluorescence from a spin-allowed ¹(π-π*) excited state. soton.ac.uk Upon coordination to heavy metal ions like Ru(II) or Ir(III), efficient intersystem crossing can occur, leading to phosphorescence from a triplet excited state. cardiff.ac.ukrsc.org The luminescence properties, including quantum yields and lifetimes, are sensitive to the substituents on the phenanthroline ring and the nature of the metal ion. mdpi.comresearchgate.net For example, cationic iridium(III) complexes bearing 2-aryloxazolo[4,5-f] umich.eduresearchgate.netphenanthroline ligands exhibit moderate to strong room-temperature phosphorescence. osti.gov
Solvatochromism: The emission wavelength of some phenanthroline derivatives can be dependent on the polarity of the solvent, a phenomenon known as solvatochromism. This property is useful for developing solvent polarity sensors. The compound (E)-6,6'-(diazene-1,2-diyl)bis-(this compound) displays significant solvatochromism, with its absorption maximum shifting from 543 nm in chloroform to 643 nm in ethanol. tudublin.ie
The photophysical properties of these compounds are often studied using steady-state and time-resolved luminescence spectroscopy. soton.ac.uk Theoretical calculations, such as density functional theory (DFT), are also employed to understand the electronic structure and transitions that govern the observed photophysics. rsc.orgmdpi.com
| Compound | Emission Type | Emission λmax (nm) | Key Features | Reference |
|---|---|---|---|---|
| Imidazo[4,5-f]-1,10-phenanthroline derivatives | Fluorescence | 403-415 | Emission from ¹(π-π*) excited state. | soton.ac.uk |
| Cationic Ir(III) complexes of 2-aryloxazolo[4,5-f] umich.eduresearchgate.netphenanthroline | Phosphorescence | - | Moderate to strong room-temperature emission. | osti.gov |
| (E)-6,6'-(Diazene-1,2-diyl)bis-(this compound) | - | - | Exhibits solvatochromism in absorption. | tudublin.ie |
Electrochemical Analysis of this compound Systems
The electrochemical behavior of 1,10-phenanthroline and its derivatives is a subject of significant interest due to their widespread use as ligands in coordination chemistry, particularly for applications in catalysis, sensing, and molecular electronics. The introduction of a hydroxyl group at the 5-position of the phenanthroline ring, creating this compound, is expected to modulate the electronic properties of the ligand and its corresponding metal complexes, influencing their redox characteristics and potential applications. While direct and extensive studies on this compound are limited, analysis of closely related 5-substituted and other phenanthroline systems provides significant insight into its probable electrochemical behavior.
Cyclic Voltammetry and Redox Behavior
Cyclic voltammetry (CV) is a powerful technique to investigate the redox processes of electroactive species. For 1,10-phenanthroline-based systems, CV studies reveal information about the oxidation and reduction potentials of the ligand itself and any coordinated metal centers.
The electrochemical behavior of 1,10-phenanthroline (phen) and its derivatives is often complex. The parent phenanthroline is difficult to electro-oxidize in aqueous media due to a high oxidation potential (>2 V vs Ag/AgCl), which is beyond the water decomposition potential. nih.gov However, its derivatives can exhibit more accessible redox processes. For instance, the electrochemical oxidation of 5-amino-1,10-phenanthroline occurs at approximately +1.35 V vs. Ag-AgCl, initiating an electropolymerization process. rsc.org This suggests that the hydroxyl group in this compound, being an electron-donating group similar to the amino group, would also facilitate oxidation compared to the unsubstituted phenanthroline.
In metal complexes, the redox behavior is influenced by both the metal center and the ligand. Studies on Ruthenium(II) complexes with a (1,10-phenanthrolin-5-yl)diethyl phosphonate (B1237965) ligand show that substitution at the 5-position does not significantly alter the electrochemical properties in organic solvents compared to other substituted phenanthrolines. d-nb.info The CV of such a complex displays a quasi-reversible oxidation event corresponding to the Ru(II)/Ru(III) couple and several reversible ligand-based reductions at negative potentials. d-nb.info The redox potential of the metal center can be tuned by the substituents on the phenanthroline ligand; electron-withdrawing groups tend to shift the metal-centered oxidation to more positive potentials. researchgate.net
The electropolymerization of complexes containing the 5-amino-1,10-phenanthroline ligand has been studied on various electrode surfaces. rsc.orgresearchgate.net The cyclic voltammograms obtained during this process are characteristic of the growth of conducting polymers, showing an increase in the anodic and cathodic peak currents with successive potential cycles. researchgate.net A similar potential for electropolymerization might be expected for this compound and its complexes, which could lead to modified electrodes with tailored properties.
Below is a table summarizing the redox potential data for selected 1,10-phenanthroline derivatives and their complexes, which can serve as a reference for predicting the behavior of this compound systems.
| Compound | Redox Process | Potential (V vs. reference) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| [Ru(bpy)₂(pyr-phen)]²⁺ (pyr-phen = (1,10-phenanthrolin-5-yl)diethyl phosphonate) | Ru(II)/Ru(III) Oxidation | +1.33 | Acetonitrile | d-nb.info |
| [Ru(bpy)₂(pyr-phen)]²⁺ | Ligand Reduction | -1.80, -2.00, -2.30 | Acetonitrile | d-nb.info |
| 5-amino-1,10-phenanthroline | Ligand Oxidation (polymerization) | ~+0.65 | Aqueous H₂SO₄ | researchgate.net |
| [Fe(aphen)₃]²⁺ (aphen = 5-amino-1,10-phenanthroline) | Ligand Oxidation (polymerization) | +1.35 | Acetonitrile / TBAPF₆ | rsc.org |
Spectroelectrochemical Investigations
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and spectral properties of a molecule. This method is particularly valuable for identifying the species generated at different potentials and for studying the kinetics and mechanisms of electrode reactions.
For phenanthroline-based systems, UV-Vis spectroelectrochemistry is commonly employed. When a potential is applied to generate a radical cation or anion, new absorption bands often appear in the visible or near-infrared region, leading to a color change. For example, in the study of 4,7-di(phenothiazine)-1,10-phenanthroline, the first oxidation step results in the formation of a phenothiazine (B1677639) radical cation, which is marked by the appearance of a new absorption band around 500 nm. researchgate.net This change is reversible upon scanning the potential back.
Similarly, spectroelectrochemical studies on copper-phenanthroline complexes reveal changes in the absorption spectra as the copper center is reduced from Cu(II) to Cu(I). electrochemsci.org These spectral changes can be used to follow the reaction and determine thermodynamic parameters. The combination of cyclic voltammetry with thin-layer spectroelectrochemistry allows for detailed mechanistic insights into the electrode processes, including the identification of intermediate species and subsequent chemical reactions. electrochemsci.org
For complexes of this compound, spectroelectrochemistry would be expected to reveal:
Ligand-based redox processes : Oxidation or reduction of the phenanthroline ring system, likely involving the phenol (B47542) moiety, would lead to distinct changes in the UV-Vis spectrum.
Metal-based redox processes : Changes in the oxidation state of a coordinated metal ion (e.g., Fe(II)/Fe(III) or Ru(II)/Ru(III)) would alter the d-d transitions and metal-to-ligand charge transfer (MLCT) bands.
Identification of products : The technique can confirm the structure of the species formed upon oxidation or reduction and monitor their stability over time. researchgate.net
| System | Redox Process | Spectroscopic Change | Technique | Reference |
|---|---|---|---|---|
| 4,7-di(phenothiazine)-1,10-phenanthroline | First Oxidation | New absorption band around 500 nm (reversible) | UV-Vis Spectroelectrochemistry | researchgate.net |
| Copper-phenanthroline complex | Cu(II) → Cu(I) Reduction | Shift and intensity change in absorption bands | CV-Thin Layer Spectroelectrochemistry | electrochemsci.org |
| 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline | Oxidation/Reduction | Identification of products via in-situ UV-Vis and IR spectroelectrochemistry | In-situ UV-Vis/IR Spectroelectrochemistry | sbc.org.pl |
Electrochromic Responses and Applications
Electrochromism is the phenomenon where a material changes its optical properties (e.g., color) in response to an applied electrical voltage. researchgate.net Many transition metal complexes with polypyridine ligands, including 1,10-phenanthroline derivatives, are known to be electrochromic. researchgate.net This property arises from the redox-induced changes in the electronic structure of the molecules, which alters their absorption of visible light.
The ability to form stable, colored radical ions upon oxidation or reduction is key to electrochromism. As observed in spectroelectrochemical studies, the oxidation of phenothiazine-substituted phenanthrolines leads to a reversible color change. researchgate.net This indicates a potential for electrochromic applications. Furthermore, the electropolymerization of 5-amino-1,10-phenanthroline and its metal complexes yields polymer films on electrode surfaces. rsc.orgresearchgate.net These films can be switched between different redox states, each with a distinct color. Such polymeric systems are often more robust and suitable for device fabrication than their monomeric counterparts.
Given that this compound is structurally similar to 5-amino-1,10-phenanthroline, it is highly probable that it and its metal complexes could also be electropolymerized to form electrochromic films. The phenol group could potentially be oxidized to a quinone-like structure, which would result in significant color changes.
The potential applications for electrochromic materials based on this compound systems are diverse and include:
Smart Windows : Glass that can dynamically control the amount of light and heat passing through. researchgate.net
Displays : Low-power, reusable electronic paper and price labels. researchgate.net
Anti-glare Mirrors : Automotive rearview mirrors that automatically dim to reduce glare. researchgate.net
Sensors : Devices where a color change indicates the presence of a specific analyte that interacts with the electrochromic material.
The development of such applications relies on materials that exhibit high contrast, fast switching times, good cycling stability, and processability, all of which could potentially be achieved by tuning the structure of this compound-based complexes and polymers.
Theoretical and Computational Investigations of 1,10 Phenanthrolin 5 Ol Systems
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic structure and optimized geometry of molecules. For 1,10-phenanthroline (B135089) systems, DFT methods, particularly using functionals like B3LYP, are employed to predict molecular parameters.
Table 1: Selected Theoretical Geometric Parameters for a Substituted 1,10-Phenanthroline Core
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (central ring) | Bond length in the central benzene (B151609) ring | ~1.41 Å |
| C-C (outer rings) | Bond length in the outer pyridine (B92270) rings | ~1.39 Å |
| C-N | Bond length within the pyridine rings | ~1.34 Å |
| C-C-C | Bond angle within the rings | ~120° |
| C-N-C | Bond angle within the pyridine rings | ~118° |
Note: These are representative values for the phenanthroline core; actual values for 1,10-Phenanthrolin-5-ol would require specific calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it invaluable for predicting UV-Vis absorption spectra. Calculations on various phenanthroline derivatives consistently show that the primary electronic absorptions are due to π-π* transitions within the aromatic system.
For instance, TD-DFT calculations on 2-amino-1,10-phenanthrolin-1-ium chloride predicted a significant absorption with a major transition contribution from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org Similarly, studies on imidazo[4,5-f] nih.govmdpi.comphenanthroline derivatives assign strong fluorescence to charge transfer transitions identified through TD-DFT calculations. ajol.infonih.gov For this compound, TD-DFT would be expected to predict intense absorption bands in the UV region, corresponding to these π-π* transitions, with potential contributions from n-π* transitions involving the nitrogen lone pairs and the oxygen of the hydroxyl group. The solvent environment can also be modeled, as it is known to cause shifts in absorption maxima. semanticscholar.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com
A smaller energy gap suggests that a molecule is more easily excitable and more chemically reactive. irjweb.comsciencepublishinggroup.com For the parent 1,10-phenanthroline, the calculated HOMO-LUMO gap is approximately 4.755 eV, indicating high kinetic stability. sciencepublishinggroup.com The introduction of a hydroxyl group, an electron-donating substituent, at the 5-position would be expected to raise the HOMO energy level more significantly than the LUMO, likely resulting in a smaller energy gap compared to the unsubstituted parent molecule. This would, in turn, suggest enhanced reactivity. wuxiapptec.com The distribution of these orbitals is also important; in many phenanthroline derivatives, both the HOMO and LUMO are delocalized π-type orbitals spread across the aromatic ring system. semanticscholar.org
Table 2: Representative Frontier Orbital Energies for 1,10-Phenanthroline
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1,10-Phenanthroline | -6.585 | -1.830 | 4.755 sciencepublishinggroup.com |
Note: Values are from a specific DFT calculation and may vary with the computational method and basis set used.
Intermolecular Interaction Analysis (Hirshfeld Surfaces, Energy Frameworks)
For crystalline structures of phenanthroline derivatives, Hirshfeld analysis typically reveals a variety of interactions. mdpi.com In the case of this compound, strong O-H···N or O-H···O hydrogen bonds involving the hydroxyl group would be expected to be prominent, appearing as distinct red spots on the d_norm surface. nih.gov Other significant contacts would include H···H, C···H, and C···C interactions, the latter being indicative of π–π stacking between the planar phenanthroline systems. mdpi.com
Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies (electrostatic, dispersion, etc.) between molecular pairs, providing a quantitative understanding of the crystal's energetic landscape and mechanical stability. researchgate.netpreprints.org
Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Analysis of Related Aromatic N-Heterocycles
| Contact Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | 40-50% | Represents the largest contribution to the surface area. |
| C···H / H···C | 15-25% | Important van der Waals interactions. nih.gov |
| O···H / H···O | 5-15% | Indicates hydrogen bonding. mdpi.com |
| C···C | 5-10% | Corresponds to π–π stacking interactions. mdpi.com |
| C···N / N···C | 3-6% | Interactions involving the nitrogen heteroatoms. nih.gov |
Note: These percentages are illustrative and would vary for the specific crystal structure of this compound.
Quantum Chemical Descriptors for Reactivity and Adsorption Mechanisms
From the energies of the HOMO and LUMO, a range of quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. mdpi.com These descriptors, rooted in conceptual DFT, provide a quantitative basis for understanding chemical behavior.
Chemical Potential (μ): Related to the escaping tendency of an electron.
Global Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.com
Global Softness (S): The reciprocal of hardness; "soft" molecules are more reactive. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
For 1,10-phenanthroline, these calculated parameters confirm its nature as a ligand that can effectively interact with metal centers. sciencepublishinggroup.com The values for this compound would be modulated by the -OH group, likely increasing its softness and nucleophilicity, which is crucial for understanding its coordination chemistry and potential applications in areas like corrosion inhibition, where adsorption mechanisms are key.
Table 4: Calculated Quantum Chemical Descriptors for 1,10-Phenanthroline
| Descriptor | Formula | Calculated Value (a.u.) |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.2075 |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.3775 |
| Global Softness (S) | 1 / (2η) | 0.2103 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.7196 |
Source: Derived from values reported in reference sciencepublishinggroup.com.
Theoretical Studies on Luminescence Enhancement and Energy Transfer Rates
1,10-phenanthroline and its derivatives are versatile building blocks for luminescent materials, especially when complexed with metal ions like Ru(II), Eu(III), or Tb(III). researchgate.net Theoretical studies are vital for understanding the mechanisms behind this luminescence. DFT and TD-DFT calculations can elucidate the nature of the excited states involved in emission. researchgate.net
For lanthanide complexes, a key mechanism is the "antenna effect," where the organic ligand (the antenna) absorbs UV light, undergoes intersystem crossing to a triplet state, and then transfers this energy to the metal ion, which subsequently emits light at its characteristic wavelength. Theoretical calculations can model the energy levels of the ligand's singlet and triplet states and compare them to the emissive levels of the metal ion to predict the efficiency of this energy transfer. A well-matched triplet state energy in the ligand is crucial for effective sensitization and luminescence enhancement. While specific studies on this compound are not prevalent, the established theoretical framework for other phenanthroline ligands provides a clear path for such investigations. researchgate.netresearchgate.net
Advanced Research Applications of 1,10 Phenanthrolin 5 Ol and Its Derivatives
Catalysis and Photocatalysis
The rigid, planar structure and strong N,N-chelating ability of the 1,10-phenanthroline (B135089) framework make it an exceptional ligand in catalysis. researchgate.net The introduction of a hydroxyl group at the 5-position, as in 1,10-phenanthrolin-5-ol, and other functional groups, can significantly influence the catalytic activity and selectivity of the resulting metal complexes. magtech.com.cn
In homogeneous catalysis, 1,10-phenanthroline-based ligands are instrumental in a variety of organic transformations. magtech.com.cn Metal complexes incorporating these ligands have demonstrated high efficiency in reactions such as cross-coupling, addition, and redox reactions. magtech.com.cn The substituents on the phenanthroline ring play a crucial role in modulating the stability and reactivity of the catalyst. magtech.com.cn
For instance, nickel(II) complexes with 1,10-phenanthroline derivatives have been studied in ethylene (B1197577) oligomerization. researchgate.net A complex bearing the parent 1,10-phenanthroline ligand, when activated with methylaluminoxane (B55162) (MMAO-12), catalyzed the oligomerization of ethylene with moderate activity. researchgate.net Interestingly, the introduction of carbonyl groups at the 5- and 6-positions of the phenanthroline ring led to an increase in catalytic activity. researchgate.net Conversely, sterically hindering methyl groups at the 2- and 9-positions decreased activity but increased selectivity towards butenes. researchgate.net
The use of a pre-activated organonickel sigma-complex, [NiBr(Mes)(phen)], where Mes is 2,4,6-trimethylphenyl, increased the oligomerization activity, primarily dimerizing ethylene to butenes. researchgate.net These findings highlight the significant impact of substituents on the phenanthroline core on the catalytic performance of the corresponding metal complexes.
While the focus has often been on homogeneous systems, derivatives of 1,10-phenanthroline are also valuable in heterogeneous catalysis. researchgate.net The ability to functionalize the phenanthroline core allows for the immobilization of these catalysts onto solid supports, facilitating catalyst recovery and reuse, which is a key aspect of green chemistry. researchgate.netmdpi.com
Phosphonate-substituted 1,10-phenanthrolines, for example, have been utilized as components of heterogeneous catalysts. mdpi.com These functional groups can anchor the catalytic complex to a solid support, combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. mdpi.commdpi.com
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and 1,10-phenanthroline derivatives are key players in this field. mdpi.comacs.org These compounds, when complexed with metals like ruthenium or iridium, can absorb visible light and initiate single-electron transfer (SET) processes, driving a wide range of chemical transformations under mild conditions. acs.org
The functionalization of the 1,10-phenanthroline ligand is a critical strategy for tuning the photophysical and electrochemical properties of the photocatalyst. mdpi.com For instance, a study on the visible-light-mediated phosphonylation of bromo-substituted 1,10-phenanthrolines demonstrated that the reaction proceeds efficiently using an organic dye like Eosin Y as the photocatalyst, avoiding the need for transition metals. mdpi.com The rate and selectivity of this reaction were found to be highly dependent on the position of the bromine atom and other substituents on the phenanthroline core. mdpi.com
Furthermore, ruthenium(II) complexes containing a (1,10-phenanthrolin-5-yl)diethyl phosphonate (B1237965) ligand have been synthesized and evaluated for their performance in light-driven water oxidation. d-nb.info While the introduction of the phosphonate group did not significantly alter the photophysical properties, it did affect the electrochemical characteristics and photostability of the complexes. d-nb.info One of the phosphonate-substituted complexes exhibited a significantly higher turnover number in photocatalytic water oxidation compared to the unsubstituted reference compound, highlighting the beneficial role of the phosphonate group in the catalytic cycle. d-nb.info
Derivatives such as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) have been shown to be effective ligands in dual photoredox/palladium catalytic systems for cyclization reactions. rsc.org
Luminescent and Optoelectronic Materials
The rigid and planar structure of 1,10-phenanthroline and its derivatives, combined with their excellent coordination ability, makes them ideal building blocks for luminescent and optoelectronic materials. tudublin.ie The introduction of a hydroxyl group in this compound can further influence the electronic properties and intermolecular interactions, which are crucial for applications in devices like OLEDs and DSSCs.
1,10-Phenanthroline derivatives are widely used as electron-transporting materials in organic light-emitting diodes (OLEDs) due to their high electron mobility and thermal stability. nih.govresearchgate.net Their ability to form stable glasses and facilitate efficient charge injection and transport is critical for the performance and longevity of OLED devices. nih.gov
For example, a compound synthesized by coupling a triphenyltriazine boronic ester with 3-bromo-1,10-phenanthroline (B1279025) exhibited a high glass transition temperature (Tg) of 112 °C and a deep HOMO level of -6.5 eV. nih.gov When doped with 8-hydroxyquinolatolithium (Liq), this material showed significantly improved electron mobility, leading to high-efficiency and stable phosphorescent OLEDs. nih.gov This demonstrates that modifying the phenanthroline backbone can lead to robust electron-transport materials. nih.gov
Furthermore, novel phenanthroline derivatives have been investigated as the electron-transport layer in OLEDs, showing lower operating voltages compared to devices based on the commonly used Alq3 (tris(8-quinolinolato)aluminum(III)). researchgate.net This indicates that phenanthroline-based materials possess favorable electron-transport properties. researchgate.net The development of new phenanthroline-based compounds continues to be an active area of research for creating efficient and stable charge generation units in tandem OLEDs. acs.org
In the realm of solar energy conversion, 1,10-phenanthroline derivatives have shown significant promise in dye-sensitized solar cells (DSSCs). acs.orgnih.govrsc.org They can act as ancillary ligands in ruthenium-based dyes or as components of the redox mediator. acs.orgnih.gov
A notable advancement involves the use of bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) as a redox mediator in DSSCs, which has led to exceptionally high power conversion efficiencies of 8.3% and open-circuit potentials exceeding 1.0 V. acs.org This copper-phenanthroline based electrolyte exhibits faster diffusion and dye regeneration compared to traditional cobalt-based mediators. acs.org Solid-state DSSCs using this copper complex as a hole-transporting material have achieved power conversion efficiencies over 8%. rsc.org
Furthermore, research has explored the use of 1,10-phenanthroline-5,6-diol (B8613696) metal complexes with copper and iron as sensitizers in DSSCs. researchgate.net A "cocktail" of these dyes, specifically with a Cu:Fe ratio of 2:1, resulted in a maximum cell efficiency of 3.70%. researchgate.net The addition of two hydroxyl groups to the phenanthroline structure in 1,10-phenanthroline-5,6-diol provides better binding sites to the TiO2 photoanode, contributing to the cell's performance. researchgate.net Ruthenium(II) complexes with 5-amino-1,10-phenanthroline have also been incorporated into electrospun nanofibers as potential counter electrodes for DSSCs. nih.govrsc.org
Fluorescence Probes and Sensors for Analytical Chemistry
The inherent photophysical properties of the phenanthroline nucleus, which can be finely tuned through chemical modification, make its derivatives excellent candidates for fluorescent probes and sensors. These sensors are crucial in analytical chemistry for detecting and quantifying various analytes with high sensitivity and selectivity.
Derivatives of 1,10-phenanthroline are foundational in creating sophisticated fluorescent sensors. For instance, imidazo[4,5-f] nih.govfupress.netphenanthroline derivatives have been synthesized to serve as fluorescent probes for biologically significant molecules and ions. rsc.orgamolf.nl A notable example involves the development of imidazo[4,5-f] nih.govfupress.netphenanthroline-Zn(II) based fluorescent probes designed for the specific recognition of adenosine (B11128) 5′-triphosphate (ATP). rsc.org The detection of ATP is critical as it is the primary energy currency in living organisms. rsc.org DFT (Density Functional Theory) studies have shown that the emission responses of these zinc complexes upon binding to ATP can be modulated by altering the electronic properties (electron-donating or withdrawing) of substituents on the imidazole (B134444) ring. rsc.org
Furthermore, research into 1H-imidazo[4,5-f] nih.govfupress.netphenanthroline derivatives has yielded compounds that exhibit strong blue or cyan fluorescence. ntu.edu.sg Some of these derivatives, such as 1BN and 5MOBI, have demonstrated large two-photon absorption cross-sections, making them suitable for applications in two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced background interference. ntu.edu.sg The versatility of the 1,10-phenanthroline scaffold allows for its incorporation into larger, conjugated systems that function as fluorescent molecular probes and imaging agents. uochb.czresearchgate.net
| Derivative Class | Target Analyte | Key Feature/Finding |
| Imidazo[4,5-f] nih.govfupress.netphenanthroline-Zn(II) | ATP | Tunable optical responses based on electronic nature of substituents. rsc.org |
| 1H-imidazo[4,5-f] nih.govfupress.netphenanthroline | General Imaging | Strong blue/cyan fluorescence with large two-photon absorption cross-sections. ntu.edu.sg |
| Imidazo[4,5-f] nih.govfupress.netphenanthroline | DNA | Binds to duplex and G-quadruplex DNA, acting as a structural probe. amolf.nl |
| (E)-6,6′-(diazene-1,2-diyl)bis(this compound) | - | A superconjugated ligand with unique photophysical properties. uochb.cz |
Optical Memory and Logic Devices
The development of molecular-scale optical memory and logic devices represents a frontier in information technology. Certain derivatives of 1,10-phenanthroline, particularly those integrated with photo-switchable units like azobenzene (B91143), are promising candidates for these applications. fupress.netuochb.czamolf.nl
The core principle lies in the ability of these molecules to be reversibly switched between two stable isomers (e.g., E and Z forms) using light, allowing for the storage of binary information. fupress.netuochb.czamolf.nl A significant example is the novel diazo-diphenanthroline compound, (E)-6,6′-(diazene-1,2-diyl)bis(this compound). fupress.netuochb.cz This molecule contains an azobenzene linker between two this compound units. Azobenzene and its derivatives are well-known for their E/Z photoisomerization, a property that could be harnessed for optical memory and logic device applications. fupress.netuochb.czamolf.nlrsc.org
Beyond memory storage, phenanthroline derivatives have been used to construct molecular logic gates. A chemosensor based on a simple amidic derivative of 1,10-phenanthroline demonstrated the ability to perform 'IMPLICATION' and 'TRANSFER' logic functions. The gate operation was based on the differential changes in its absorption spectrum upon the addition of specific metal ions (Cd²⁺ and Cu²⁺), showcasing how molecular recognition events can be translated into logical outputs.
| Compound/System | Application | Principle of Operation |
| (E)-6,6′-(Diazene-1,2-diyl)bis(this compound) | Optical Memory/Logic Devices | Reversible E/Z photoisomerization of the azobenzene linker. fupress.netuochb.czamolf.nl |
| Amide-functionalized 1,10-phenanthroline | Molecular Logic Gates | Differential spectral response to specific metal ions (Cd²⁺, Cu²⁺). |
Singlet Fission Materials for Solar Energy Conversion
Singlet fission (SF) is a carrier multiplication process that could significantly enhance the efficiency of solar cells beyond the theoretical Shockley-Queisser limit. rsc.org This process involves the conversion of a high-energy singlet exciton, generated by a single photon, into two lower-energy triplet excitons. These two excitons can then each generate an electron-hole pair, potentially doubling the photocurrent. The primary requirement for a material to undergo efficient singlet fission is that the energy of its first excited singlet state (E(S1)) is approximately twice the energy of its triplet state (E(T1)).
While many singlet fission materials like pentacene (B32325) suffer from poor stability, research is active in identifying new, robust chromophores. rsc.org Phenanthroline derivatives, as a class of large, rigid aromatic systems, are being explored in this context. A project focused on synthesizing and characterizing phenanthroline-based organic compounds for singlet fission applications successfully produced 1,4-bis(8,14-diphenyldibenzo[b,j] nih.govphenanthroline-11-yl)benzene. This highlights the active investigation of complex phenanthroline structures as potential singlet fission materials.
Additionally, metal complexes of 1,10-phenanthroline-5,6-diol have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). Although the mechanism of DSSCs is different from singlet fission, this research demonstrates the utility of phenanthroline diol derivatives in solar energy conversion technologies. A study using a cocktail of Copper (Cu) and Iron (Fe) complexes of 1,10-phenanthroline-5,6-diol as the sensitizer (B1316253) achieved a conversion efficiency of 3.70%.
| Compound Family/Derivative | Role in Solar Energy | Key Finding |
| Dibenzo[b,j] nih.govphenanthroline Derivatives | Singlet Fission Material | Synthesized as a potential material to enhance solar cell efficiency via singlet fission. |
| 1,10-Phenanthroline-5,6-diol Metal Complexes (Cu, Fe) | Dye-Sensitizer (DSSC) | A cocktail of Cu:Fe complexes (2:1 ratio) yielded a solar cell efficiency of 3.70%. |
| Monosilicon Derivatives of Phenanthrene | Singlet Fission Material | Theoretical studies show that silicon substitution can induce favorable properties for singlet fission. nih.gov |
Biochemical and Bioinorganic Research
In the realms of biochemistry and bioinorganic chemistry, 1,10-phenanthroline and its derivatives serve as indispensable tools for studying and interacting with biological systems, particularly those involving metal ions.
Enzyme Inhibition Mechanisms, particularly Metallopeptidases
1,10-Phenanthroline is a well-established inhibitor of metallopeptidases, a broad class of enzymes that require a metal ion (often zinc) for their catalytic function. The primary mechanism of inhibition is the chelation of the catalytically essential metal ion from the enzyme's active site. This removal of the metal cofactor results in the formation of an inactive apoenzyme.
This inhibitory action has been demonstrated against metallopeptidases from various sources, including the fungal pathogen Phialophora verrucosa. In one study, 1,10-phenanthroline completely blocked the peptidase activity secreted by this fungus. Further research on P. verrucosa showed that metal-phendione complexes, such as [Cu(phendione)₃]²⁺, could inhibit the extracellular metallopeptidase activity by around 85%, whereas the metal-free phendione ligand had no effect, reinforcing the role of metal chelation in the inhibitory mechanism.
| Inhibitor | Target Enzyme/Organism | Mechanism of Action |
| 1,10-Phenanthroline | Metallopeptidase from Phialophora verrucosa | Chelation of Zn²⁺ from the active site, leading to enzyme inactivation. |
| [Cu(phendione)₃]²⁺ | Metallopeptidase from Phialophora verrucosa | Inhibition of enzymatic activity by ~85%. |
| 1,10-Phenanthroline | Carboxypeptidase A | One of the first observed instances of metallopeptidase inhibition by phenanthroline. |
| 1,10-Phenanthroline | General Metallopeptidases | Acts as a membrane-permeable chelating agent for zinc, copper, and iron. |
Metal Ion Detection and Complexometric Titrations
The strong and specific coordination of 1,10-phenanthroline and its derivatives with a wide array of metal ions makes them highly valuable reagents in analytical chemistry for metal ion detection. The formation of these metal complexes is often accompanied by the appearance of intense colors, providing a basis for spectrophotometric analysis.
The classic example is the reaction with iron(II) to form the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, known as ferroin (B110374). This complex has a deep red color, and its formation is used for the sensitive photometric determination of Fe(II) ions. The oxidized Fe(III) form is light-blue, making ferroin a useful redox indicator.
Modern research has focused on creating derivatives with enhanced selectivity and sensitivity. A chemosensor based on an amidic derivative of 1,10-phenanthroline was shown to exhibit differential absorption changes in the presence of Cd²⁺, Zn²⁺, and Cu²⁺ ions, allowing for their distinction. The addition of Cd²⁺ and Zn²⁺ caused a significant bathochromic (red) shift of ~65 nm, while Cu²⁺ induced a smaller shift of ~15 nm with a hyperchromic effect, demonstrating the potential for selective sensing.
| Phenanthroline Derivative | Target Metal Ion(s) | Method of Detection |
| 1,10-Phenanthroline (Ferroin) | Fe(II) | Spectrophotometry (intense red color). |
| Amide-functionalized 1,10-phenanthroline | Cd²⁺, Zn²⁺, Cu²⁺ | Differential UV-Vis absorption changes. |
| General 1,10-Phenanthroline | Various (Fe, Ni, Ru, Ag) | Forms strongly colored complexes for spectrophotometric determination. |
Biosensors and Biofuel Cell Components
The ability of 1,10-phenanthroline derivatives (PDs) to facilitate electron transfer between enzymes and electrode surfaces has led to their application as redox mediators in biosensors and biofuel cells. nih.gov These mediators are crucial for the development of reagent-less devices, where the biological recognition event is directly converted into an electrical signal. nih.gov
A key area of application is in glucose sensing. Studies have investigated various PDs as mediators for glucose oxidase (GOX), an enzyme that oxidizes glucose. nih.gov In one comparative study, derivatives containing amino groups, specifically 5-amino-1,10-phenanthroline (5AP) and 5,6-diamino-1,10-phenanthroline (B61705) (56DAP), were identified as the most effective redox mediators for GOX. nih.gov In contrast, 5-nitro-1,10-phenanthroline (B1664666) (5NP) also acted as a mediator, but its activity was significantly lower. nih.gov These findings demonstrate that the chemical nature of the substituent on the phenanthroline ring is critical for tuning its bioelectrochemical properties, making these compounds highly adaptable for use in biosensors and as components in biofuel cells. nih.gov
| Phenanthroline Derivative | Application | Key Finding |
| 5-amino-1,10-phenanthroline (5AP) | Redox mediator for Glucose Oxidase | Identified as one of the best mediators among the tested derivatives. nih.gov |
| 5,6-diamino-1,10-phenanthroline (56DAP) | Redox mediator for Glucose Oxidase | Showed high activity as a redox mediator for GOX. nih.gov |
| 5-nitro-1,10-phenanthroline (5NP) | Redox mediator for Glucose Oxidase | Acted as a mediator, but with activity ~4 times lower than 5AP. nih.gov |
| General Amino-PDs | Biosensors and Biofuel Cells | Amino groups allow for easy chemical bonding, making them useful for creating nanobiotechnological tools. nih.gov |
Supramolecular Materials and Molecular Devices
The rigid, planar, and aromatic structure of the 1,10-phenanthroline framework makes it an exceptional building block in the field of materials science. nih.gov Its ability to chelate metal ions and participate in non-covalent interactions allows for the construction of complex, functional architectures. nih.govnih.gov Derivatives of 1,10-phenanthroline, particularly those functionalized at the 5- and 6-positions like this compound and the closely related 1,10-phenanthroline-5,6-dione (B1662461), are pivotal in developing advanced materials, including supramolecular assemblies, photo-responsive systems, and protective coatings. researchgate.netsigmaaldrich.com
Components in Supramolecular Assemblies and Networks
The inherent properties of the 1,10-phenanthroline scaffold, such as its robust structure and capacity for π-π stacking, make it a favored component for creating sophisticated supramolecular structures. nih.govtu-clausthal.de These assemblies are large, well-ordered structures formed by the spontaneous association of molecules through non-covalent interactions like hydrogen bonding, metal coordination, and electrostatic forces.
Derivatives like 5,6-dioxo-1,10-phenanthroline-2,9-dicarboxylic acid have been used to construct extensive supramolecular networks. nih.gov In one instance, this compound was shown to form a dihydrate where extensive hydrogen bonding leads to a complex network. nih.gov When coordinated with a manganese(II) atom, it forms a heptacoordinate complex, which also assembles into a supramolecular network through further hydrogen bonding. nih.gov The ability of the phenanthroline nitrogen atoms and the functional groups at other positions to participate in these interactions is crucial for the formation of these ordered materials. nih.gov
Metal complexes containing diimine ligands like 1,10-phenanthroline are recognized for their essential role as molecular scaffolding in supramolecular assemblies. researchgate.net The combination of 1,10-phenanthroline's chelating ability with other ligands can lead to the formation of diverse structural topologies. preprints.org For example, self-assembly processes involving 1,10-phenanthroline and other organic molecules like 2-aminobenzimidazoles can create complex molecular structures stabilized by a combination of hydrogen bonds and π-π stacking between the phenanthroline and benzimidazole (B57391) rings. mdpi.com These interactions guide the assembly into predictable and functional architectures. tu-clausthal.demdpi.com
The resulting supramolecular frameworks can be described as interpenetrating networks of distinct anionic and cationic layers, connected by various non-covalent interactions. tu-clausthal.de This demonstrates the versatility of the phenanthroline core in designing complex, multi-dimensional materials from the molecular level up. nih.govtu-clausthal.de
Photo-Switchable Materials and Molecular Machines
Photo-switchable molecules, or photochromic compounds, are materials that can reversibly change their chemical and physical properties upon exposure to light. wikipedia.org This behavior is the foundation for developing molecular-level switches and machines. wikipedia.org Derivatives of 1,10-phenanthroline are key components in a class of photochromic compounds known as spirooxazines. hud.ac.ukresearchgate.net
Specifically, the mono-oxime of 1,10-phenanthroline-5,6-quinone (a direct precursor to this compound) can be reacted with methyleneindoline derivatives to synthesize spirooxazines. hud.ac.ukresearchgate.net These molecules exhibit photochromism, where irradiation with one wavelength of light (e.g., UV) causes the molecule to switch from a colorless, ring-closed "spiro" (SP) form to a colored, ring-opened "merocyanine" (PMC) form. researchgate.net The process can be reversed either thermally or by irradiation with a different wavelength of light (e.g., visible light). researchgate.net
The key to this process is a significant change in the molecule's geometry and electronic structure. acs.org The transformation from the spiro form to the merocyanine (B1260669) form involves a 6π electrocyclization reaction. acs.org This change in the ligand's structure alters its interaction with coordinated metal ions, which can be used to control the properties of the material. uvic.ca For instance, the change in the ligand field between the ring-closed and ring-opened forms can be detected and utilized in molecular devices. researchgate.net
Researchers have synthesized a series of transition metal complexes with photochromic spiro[indole-phenanthrolinoxazine] ligands to study how the metal center influences the photo-switching properties, such as the rates of ring-opening and ring-closing reactions. researchgate.net The development of diarylethene derivatives incorporating a 1,10-phenanthroline ligand also showcases the creation of reversible photoswitches that can be used in optical memory and light-driven actuators. researchgate.net
Corrosion Inhibition
1,10-phenanthroline and its derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netjecst.org The protective action stems from the molecule's ability to adsorb onto the metal surface, forming a barrier that shields the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of nitrogen atoms, which have lone pairs of electrons, and the extensive π-electron system of the aromatic rings. jecst.org
Studies on carbon steel and cast iron in hydrochloric acid (HCl) have shown that 1,10-phenanthroline significantly reduces the corrosion rate. researchgate.netjecst.org It functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netjecst.org The effectiveness of the inhibition generally increases with the concentration of the phenanthroline inhibitor. researchgate.netpreprints.org
The adsorption mechanism is typically a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving the sharing of electrons between the inhibitor molecule and the metal's d-orbitals, forming a coordinate bond. researchgate.netjecst.org The flat orientation of the phenanthroline molecule on the metal surface maximizes surface coverage, enhancing the protective effect. jecst.org
Derivatives of 1,10-phenanthroline have also been investigated, showing excellent performance. A study using 1,10-phenanthroline-5,6-diamine on mild steel in 1 M HCl reported an inhibition efficiency of 81.5% at a concentration of 0.5 g/L. preprints.org Another derivative, researchgate.netCurrent time information in Bangalore, IN.acs.orgoxadiazolo[3′,4':5,6]pyrazino[2,3-f] nih.govCurrent time information in Bangalore, IN.phenanthroline (OPP), achieved a remarkable 99.53% efficiency for mild steel in a mixed acid solution. acs.org
Table 1: Corrosion Inhibition Efficiency of 1,10-Phenanthroline and its Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 1,10-Phenanthroline (PHN) | Carbon Steel (C48) | 1.0 M HCl | ~90% | researchgate.net |
| 1,10-Phenanthroline (Phen) | Cast Iron | 1.0 M HCl | 96% | jecst.org |
| 1,10-Phenanthroline-5,6-diamine (PTDA) | Mild Steel | 1.0 M HCl | 81.5% | preprints.org |
| researchgate.netCurrent time information in Bangalore, IN.acs.orgOxadiazolo[3′,4':5,6]pyrazino[2,3-f] nih.govCurrent time information in Bangalore, IN.phenanthroline (OPP) | Mild Steel | 1 M HCl + 0.5 M H₂SO₄ | 99.53% | acs.org |
| Co(II), Ni(II), Zn(II), Cd(II) complexes with 1,10-phenanthroline | Mild Steel | 1.0 M HCl | Good | nih.gov |
Future Research Directions and Emerging Trends for 1,10 Phenanthrolin 5 Ol Chemistry
Development of Novel Synthetic Methodologies and Sustainable Production Routes
The synthesis of functionalized 1,10-phenanthroline (B135089) derivatives has traditionally involved multi-step sequences that can be lengthy and inefficient. hw.ac.uk Future research is increasingly focused on developing more direct, scalable, and environmentally benign synthetic methods.
A significant emerging trend is the use of direct C–H functionalization, which avoids the need for pre-functionalized starting materials. acs.org Methodologies that are metal-free, light-free, and catalyst-free represent a particularly sustainable approach, offering high atom economy and reducing waste. hw.ac.uk For 1,10-Phenanthrolin-5-ol, future synthetic research will likely target:
Direct C-H Hydroxylation: Developing catalytic systems (e.g., using copper or iron catalysts with green oxidants like H₂O₂) to directly install the hydroxyl group onto the 1,10-phenanthroline backbone at the 5-position.
Flow Chemistry: Implementing continuous flow reactors for synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.
Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts to perform selective hydroxylation under mild, aqueous conditions, representing a pinnacle of green chemistry.
These advanced methods promise to make this compound and its derivatives more accessible for a wide range of applications.
Exploration of New Metal Complexes with Tunable Coordination Modes and Properties
The 1,10-phenanthroline framework is renowned for forming stable complexes with a vast array of metal ions. wikipedia.org The hydroxyl group in this compound significantly influences its coordination chemistry. As an electron-donating group, it increases the electron density on the aromatic system, which can enhance the σ-donor and π-acceptor properties of the nitrogen atoms. This electronic modulation allows for the fine-tuning of the properties of the resulting metal complexes.
Future exploration in this area includes:
Multi-modal Coordination: The hydroxyl group can act as a secondary binding site, potentially bridging metal centers or forming hydrogen bonds that influence the geometry and stability of the complex. Research into heterometallic complexes, where different metals are bridged by the ligand, is a promising direction. chim.it
Photophysical and Redox Tuning: The electronic effect of the hydroxyl group can be used to tune the metal-to-ligand charge-transfer (MLCT) bands of complexes with metals like Ru(II) or Cu(I). wikipedia.org This allows for the rational design of complexes with specific luminescent properties for use in sensors or organic light-emitting diodes (OLEDs). scilit.com
Catalytic Activity: The electronic modifications imparted by the 5-hydroxy substituent can alter the redox potential of the metal center, leading to enhanced catalytic activity in reactions such as oxidation, reduction, or C-C coupling. google.com
| Substituent at 5-Position | Electronic Effect | Predicted Impact on Metal Complex | Potential Application |
|---|---|---|---|
| -OH (hydroxyl) | Strongly Electron-Donating | Red-shifts absorption/emission spectra; Lowers metal's redox potential | Luminescent probes, Redox catalysts |
| -NH₂ (amino) | Strongly Electron-Donating | Similar to -OH; provides site for further functionalization | Sensors, Polymer attachment |
| -NO₂ (nitro) | Strongly Electron-Withdrawing | Blue-shifts absorption/emission spectra; Raises metal's redox potential | Oxidative catalysis |
| -Cl (chloro) | Weakly Electron-Withdrawing | Moderate blue-shift; can be used in cross-coupling reactions | Synthetic building blocks |
Integration of this compound Derivatives into Hybrid Materials and Nanostructures
The covalent integration of this compound into larger architectures is a major trend for creating advanced functional materials. The hydroxyl group is an ideal anchor point for this purpose.
Metal-Organic Frameworks (MOFs): The hydroxyl group can be used to graft the phenanthroline unit onto organic linkers used in MOF synthesis. bucea.edu.cnresearchgate.net This would create MOFs with built-in metal-chelating sites, which could be used for selective gas adsorption, heterogeneous catalysis, or chemical sensing. chemicalbook.comresearchgate.net
Polymer Conjugates: this compound can be covalently attached to polymer backbones via esterification or etherification of the hydroxyl group. The resulting metallopolymers could function as recyclable catalysts or as active layers in electrochemical devices.
Nanoparticle Functionalization: The hydroxyl group allows the molecule to be anchored to the surface of silica (B1680970) or metal oxide nanoparticles. Once metallated, these functionalized nanoparticles could be employed as targeted drug delivery vehicles or as recoverable catalysts for environmental remediation.
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of molecules before their synthesis. researchgate.netresearchgate.net This in silico approach accelerates the discovery of new materials by allowing researchers to screen numerous candidate structures and identify those with the most promising properties.
For this compound, future computational work will focus on:
Predicting Spectroscopic Properties: DFT and time-dependent DFT (TD-DFT) calculations can accurately predict the UV-visible absorption and emission spectra of new metal complexes, guiding the design of new dyes and phosphors. nih.govmdpi.com
Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of catalytic reactions involving this compound complexes, helping to optimize reaction conditions and improve catalyst efficiency. acs.org
Simulating Host-Guest Interactions: Molecular docking and dynamics simulations can be used to model the interaction of this compound-based sensors with target analytes, predicting binding affinities and selectivity. nih.gov This is crucial for designing highly specific chemosensors.
| Computational Method | Predicted Property | Relevance to Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, Bond strengths | Predicting stability and electronic structure of new complexes |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing molecules for optical applications (sensors, OLEDs) |
| Molecular Docking | Binding affinity and mode of interaction with a target | Designing selective sensors and enzyme inhibitors |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds (covalent vs. ionic) | Understanding the metal-ligand interaction in detail |
Expanded Applications in Energy Storage, Environmental Remediation, and Advanced Analytical Sciences
Building on the known utility of the phenanthroline family, the unique features of this compound are expected to drive innovation in several applied fields.
Energy Storage: 1,10-phenanthroline has been shown to be an effective electrolyte additive in supercapacitors, where it adsorbs onto activated carbon electrodes and adds redox activity, boosting capacitance. researchgate.netbiu.ac.il Future research could explore polymers derived from this compound as electrode materials themselves. Electropolymerized films of phenanthroline derivatives have shown promise for energy storage, and the hydroxyl group could enhance film adhesion and performance. researchgate.net
Environmental Remediation: Metal complexes of phenanthroline can act as potent photosensitizers for the degradation of persistent organic pollutants. researchgate.net For example, platinum-phenanthroline complexes have been used to photodegrade 4-chlorophenol. researchgate.net The 5-hydroxyl group could improve the aqueous solubility of such catalysts and tune their light-absorbing properties to better match the solar spectrum, making them more efficient for water purification.
Advanced Analytical Sciences: 1,10-phenanthroline is a classic reagent for the colorimetric detection of metal ions like iron. chemicalbook.com Derivatives of this compound can be designed as highly selective and sensitive fluorescent chemosensors. rsc.org The hydroxyl group can act as an additional coordination site or a proton-responsive center, enabling the design of sensors that exhibit a distinct change in fluorescence upon binding to a specific target analyte, such as a toxic metal ion or a biologically important molecule. researchgate.net
Q & A
Q. What are the standard synthetic routes for 1,10-Phenanthrolin-5-ol, and how can reaction conditions be optimized to improve yield?
this compound derivatives are synthesized via nitrosation and subsequent reduction. For example, 6-nitroso-1,10-phenanthrolin-5-ol is prepared by refluxing hydroxylamine hydrochloride with the precursor in ethanol, yielding ~50% after purification . A higher yield (72.9%) is achieved using hydrazine hydrate and palladium/activated carbon under controlled heating (72°C, 10 hours) . Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), reaction time, and catalyst loading. Characterization via NMR and mass spectrometry (MS) confirms product purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures include wearing PPE (gloves, goggles, lab coats) to avoid skin contact, as phenanthroline derivatives may irritate mucous membranes. Waste must be segregated and disposed via certified hazardous waste management systems. Proper ventilation is essential during synthesis to mitigate inhalation risks .
Q. How can researchers validate the purity of this compound for pharmacopeial compliance?
Q. How can this compound be integrated into transition metal complexes for antibacterial applications, and what factors influence their stability?
this compound acts as a bidentate ligand, forming complexes with metals like Cu(II) or Fe(III). Design considerations include:
- Ligand-to-metal ratio : Stoichiometry affects coordination geometry and antibacterial efficacy.
- pH sensitivity : Stability constants must be determined via potentiometric titrations under physiological pH.
- Antibacterial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains reveals structure-activity relationships .
Q. What methodological strategies resolve contradictions in synthetic yield data for this compound derivatives?
Discrepancies in yields (e.g., 50% vs. 72.9%) arise from variables like catalyst efficiency (Pd/C vs. homogeneous catalysts), solvent polarity, and reaction scaling. Systematic DOE (Design of Experiments) approaches identify critical parameters. Reproducibility is enhanced by documenting ambient conditions (humidity, temperature) and intermediate characterization .
Q. How can this compound-based adsorbents be tailored for selective metal ion detection in environmental samples?
Functionalization with sulfonic acid groups (e.g., SG-1,10-PhenanNTf) enhances selectivity for heavy metals (e.g., Pb). Method development involves:
Q. What crystallographic tools (e.g., SHELX) are suitable for resolving structural ambiguities in this compound derivatives?
SHELXL refines crystal structures using high-resolution X-ray data. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
